molecular formula C17H21N3O B2769958 2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1211657-37-2

2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2769958
CAS No.: 1211657-37-2
M. Wt: 283.375
InChI Key: YUGBQABFKHMXNQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethylphenyl group and a tetrahydrocyclopenta[c]pyrazolyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might involve the coupling of a halogenated alkane with a substituted ethylphenyl compound, followed by further reactions to introduce the tetrahydrocyclopenta[c]pyrazolyl group .

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing the reaction conditions to maximize yield and purity while minimizing the use of toxic reagents. This could involve the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-ethylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-12-7-9-13(10-8-12)11-16(21)18-17-14-5-4-6-15(14)19-20(17)2/h7-10H,3-6,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGBQABFKHMXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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